molecular formula C14H14N4O5 B279748 N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Numéro de catalogue B279748
Poids moléculaire: 318.28 g/mol
Clé InChI: PKZAGUYBZMMVSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide, also known as BDP-1, is a novel pyrazole-based compound that has recently gained attention in the scientific research community due to its potential therapeutic applications. BDP-1 is a small molecule inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In

Applications De Recherche Scientifique

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to have potential therapeutic applications in a variety of diseases. In cancer research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation research has shown that N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Mécanisme D'action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves the inhibition of specific signaling pathways that are involved in various disease processes. In cancer research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide targets the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In inflammation research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide targets the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide targets the Nrf2/ARE signaling pathway, which is involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been found to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in animal models. In inflammation research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of disease processes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Orientations Futures

There are several potential future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide. One direction is to investigate its potential use in combination with other compounds for enhanced therapeutic effects. Another direction is to explore its potential use in other disease processes, such as metabolic disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide and its effects on specific signaling pathways.

Méthodes De Synthèse

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 1,3-benzodioxole with ethyl bromide to form 1-(1,3-benzodioxol-5-yl)ethan-1-ol. This intermediate is then reacted with methylamine and trifluoroacetic acid to yield N-[1-(1,3-benzodioxol-5-yl)ethyl]methanamine. The final step involves the reaction of N-[1-(1,3-benzodioxol-5-yl)ethyl]methanamine with 4-nitro-1H-pyrazole-3-carboxylic acid to form N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide.

Propriétés

Formule moléculaire

C14H14N4O5

Poids moléculaire

318.28 g/mol

Nom IUPAC

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H14N4O5/c1-8(9-3-4-11-12(5-9)23-7-22-11)15-14(19)13-10(18(20)21)6-17(2)16-13/h3-6,8H,7H2,1-2H3,(H,15,19)

Clé InChI

PKZAGUYBZMMVSE-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C

SMILES canonique

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.